molecular formula C13H9FO3 B6363950 4-(5-Fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1225847-06-2

4-(5-Fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6363950
CAS No.: 1225847-06-2
M. Wt: 232.21 g/mol
InChI Key: HWYSEBRLDVTTJA-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-fluoro-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 4-bromobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient use of catalysts, and implementing robust purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(5-Fluoro-2-oxophenyl)benzoic acid.

    Reduction: Formation of 4-(5-Fluoro-2-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the fluorine atom, which affects its reactivity and interactions.

    5-Fluoro-2-hydroxybenzoic acid: Lacks the benzoic acid moiety, limiting its applications in certain synthetic routes.

Uniqueness

4-(5-Fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSEBRLDVTTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680781
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225847-06-2
Record name 5'-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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